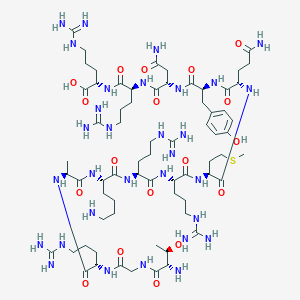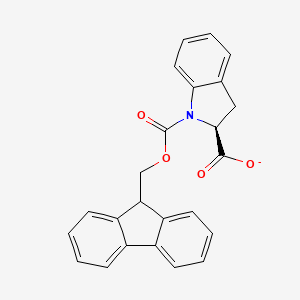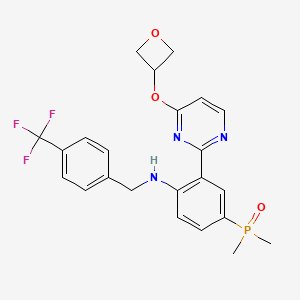
Tead-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tead-IN-9 is a small molecule inhibitor that targets TEAD1, a transcription factor involved in the Hippo signaling pathway. This pathway plays a crucial role in regulating cell proliferation, apoptosis, and organ size. By inhibiting TEAD1, this compound effectively disrupts the binding of Yes-associated protein (YAP) to TEAD, thereby blocking the transcriptional function of the YAP-TEAD complex .
Vorbereitungsmethoden
Tead-IN-9 is synthesized through a series of chemical reactions that involve the formation of a phosphorylated aryl structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized by reacting a substituted aryl halide with a phosphine reagent under palladium-catalyzed conditions.
Functionalization: The core structure is then functionalized by introducing various substituents through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Analyse Chemischer Reaktionen
Tead-IN-9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Tead-IN-9 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of the Hippo signaling pathway in cancer progression.
Stem Cell Research: this compound is employed to explore the regulation of stem cell identity and lineage specification.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting the Hippo pathway.
Wirkmechanismus
Tead-IN-9 exerts its effects by targeting the palmitoyl pocket of TEAD1. This binding effectively inhibits the interaction between YAP and TEAD, thereby blocking the transcriptional activity of the YAP-TEAD complex. The inhibition of this complex disrupts the downstream signaling of the Hippo pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tead-IN-9 is unique among TEAD inhibitors due to its specific targeting of the palmitoyl pocket of TEAD1. Similar compounds include:
Novel Indazole Compounds: These compounds also inhibit TEAD1 but have different chemical structures and mechanisms of action compared to this compound.
Other TEAD Inhibitors: Various other small molecule inhibitors target different regions of the TEAD protein, each with unique binding properties and inhibitory effects.
This compound stands out due to its high specificity and potency in inhibiting TEAD1, making it a valuable tool in scientific research and drug development.
Eigenschaften
Molekularformel |
C23H23F3N3O3P |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
4-dimethylphosphoryl-2-[4-(oxetan-3-yloxy)pyrimidin-2-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
InChI |
InChI=1S/C23H23F3N3O3P/c1-33(2,30)18-7-8-20(28-12-15-3-5-16(6-4-15)23(24,25)26)19(11-18)22-27-10-9-21(29-22)32-17-13-31-14-17/h3-11,17,28H,12-14H2,1-2H3 |
InChI-Schlüssel |
IWJBZQZDYNUOPM-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CC(=N3)OC4COC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
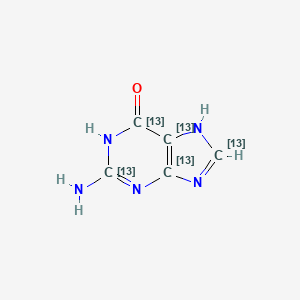

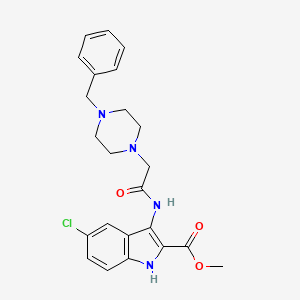
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
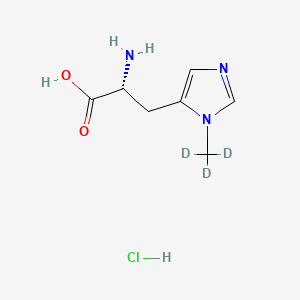
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
